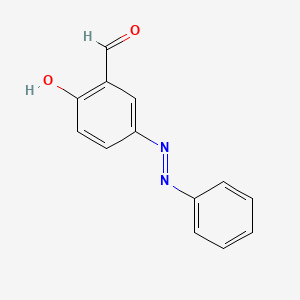

2-Hydroxy-5-phenylazobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Hydroxy-5-phenylazobenzaldehyde and its derivatives can be achieved through various chemical pathways. One method involves the alkylation of 2-hydroxy-4-methylbenzaldehyde yielding 2-alkoxy-4-methylbenzaldehydes, which can then be transformed into Schiff bases. These bases undergo self-condensation or intramolecular condensation to form oligo- and poly(1,4-phenyleneethylene)s or benzo[b]furanes, respectively (Meier, Kretzschmann, & Lang, 1994). Additionally, phase transfer catalysis has been used to synthesize a series of 2-hydroxy-5-arylazobenzaldehydes from various arylamines with yields ranging from 53% to 92% (Yi, 2004).

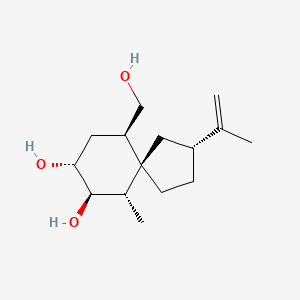

Molecular Structure Analysis

The molecular structure and conformations of this compound derivatives have been studied using various analytical techniques. Spectral and computational analysis revealed the favored conformations and provided insights into geometrical parameters and molecular properties (Balachander & Manimekalai, 2017). Another study on N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine showed its photochromic nature and non-planar molecule structure through X-ray analysis and semi-empirical quantum mechanical method, highlighting intramolecular hydrogen bonds (Kabak, Elmali, & Elerman, 1999).

Chemical Reactions and Properties

2-Hydroxybenzaldehydes, including this compound, have been studied for their reactions with alkynes, alkenes, or allenes using a rhodium catalyst system, producing 2-alkenoylphenols in good to excellent yields. The regioselectivity of these reactions depends on the substituents of acetylene, showing considerable directing effects of an oxygen function on the propargylic position (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility in various solvents, and crystalline structure, can be inferred from the detailed molecular structure analysis. Studies like those conducted by Kabak et al. (1999) provide a foundation for understanding these properties through the determination of crystal structure and hydrogen bonding patterns.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other compounds, have been explored through reactions with alkynes, alkenes, or allenes and through computational studies. For example, the reaction of 2-Hydroxybenzaldehydes with alkynes using a rhodium catalyst system illustrates the compound's reactivity and potential for creating diverse chemical structures (Kokubo et al., 1999).

Wissenschaftliche Forschungsanwendungen

Pheromone Synthesis : 2-Hydroxy-6-methylbenzaldehyde, a compound similar to 2-Hydroxy-5-phenylazobenzaldehyde, is used in the synthesis of alarm and sex pheromones for astigmatid mites (Noguchi et al., 1997).

Fluorogenic Reagent : 1,2-Diamino-4,5-ethylenedioxybenzene, which reacts with aromatic aldehydes like this compound, serves as a sensitive fluorogenic reagent for their detection (Chao et al., 1988).

Polymer Synthesis : 2-Hydroxy-4-methylbenzaldehyde, a structurally related compound, is used in the synthesis of oligo- and poly(1,4-phenyleneethylene)s, which have applications in materials science (Meier et al., 1994).

Electrode Modification : 2-Hydroxybenzaldehyde derivatives are explored for modifying electrodes, which has implications in analytical chemistry and sensor technology (Kiss et al., 2022).

Catalytic Activities : Films derived from dihydroxybenzaldehyde isomers, which are structurally related to this compound, show catalytic activities, particularly in the electrooxidation of NADH (Pariente et al., 1996).

Biomedical Applications : Compounds synthesized from 3-methylbenzaldehyde, which have similar structural motifs to this compound, show promise in biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

Antibacterial Activity : A study revealed that 2-Hydroxy-5-phenylbenzaldehyde derivatives possess potential antibacterial properties, particularly against specific bacterial strains (Junne et al., 2012).

Metal Complex Synthesis : Schiff base compounds derived from 2-hydroxybenzaldehyde, which is structurally related to this compound, have been synthesized and coordinated to various metal ions, showing significant biological properties (Sumrra et al., 2018).

Wirkmechanismus

Target of Action

It has been found to exhibit antimicrobial activity , suggesting that its targets may be microbial cells or specific proteins within these cells.

Mode of Action

This disruption causes leakage of intracellular contents, including phosphate ions, into the extracellular environment .

Biochemical Pathways

The compound’s ability to disrupt bacterial cell membranes suggests that it may interfere with pathways related to cell wall synthesis and maintenance .

Pharmacokinetics

The compound’s molecular weight of 226.23 Da suggests that it may have good bioavailability, as compounds under 500 Da are generally well-absorbed .

Result of Action

The primary result of 2-Hydroxy-5-phenylazobenzaldehyde’s action is the disruption of bacterial cell membranes, leading to cell death . This makes it a potential candidate for the development of new antimicrobial agents.

Eigenschaften

IUPAC Name |

2-hydroxy-5-phenyldiazenylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVBLJIHHYLHOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of the reaction between 2-hydroxy-5-phenylazobenzaldehyde and aniline?

A1: The reaction between this compound and aniline yields the azo-azomethine dye 4-((E)-phenyldiazenyl)-2-((E)-(phenylimino)methyl)phenol (dmpH). [, ] This dye acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. This characteristic is essential for forming metal complexes with potential applications in various fields.

Q2: How does the structure of the synthesized metal complexes contribute to their potential antimicrobial activity?

A2: Research indicates that the metal complexes formed with dmpH, specifically (M(dmp)Cl(H2O)) where M = Ni(II), Cu(II), and Co(II), exhibit antimicrobial activity. [] These complexes are formed through the coordination of nitrogen and oxygen atoms from the dmpH ligand to the metal ion. While the exact mechanism of action remains to be fully elucidated, the observed antimicrobial activity is likely attributed to the complex's structure and its ability to interact with bacterial or fungal targets. Interestingly, the nickel complex (Ni(dmp)Cl(H2O)) showed particularly promising broad-spectrum activity against a variety of bacteria and fungi tested. [] Further research is needed to explore the structure-activity relationships and optimize these complexes for potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.